2-Hydroxypropanimidamide
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Description
2-Hydroxypropanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of propionamide, featuring a hydroxyl group and an amidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypropanimidamide can be synthesized through the reaction of propionitrile with hydroxylamine. The reaction typically occurs under mild conditions, with the hydroxylamine acting as a nucleophile, attacking the nitrile group to form the amidoxime functional group.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propionitrile and hydroxylamine are combined under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.
Biological Activity
Overview
2-Hydroxypropanimidamide is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant case studies. The compound has been studied for its interactions with various biological targets, including enzymes involved in tumor progression and inflammation.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound is characterized by the presence of a hydroxyl group and an amidine functional group, which are critical for its interaction with biological targets.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of related compounds in the 3-hydroxypropanamidines class, which includes structural analogs of this compound. These compounds have demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, a study reported that certain derivatives exhibited nanomolar IC50 values against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum .
Compound | IC50 (3D7) | IC50 (Dd2) | Cytotoxicity (HepG2) |
---|---|---|---|
Compound 22 | 5 nM | 12 nM | Low |
Compound 23 | 0.07-0.98 μM | Not specified | Low |
The mechanism by which this compound and its analogs exert their effects involves inhibition of the heme detoxification machinery in P. falciparum. This mechanism is crucial for the survival of the parasite within the host's red blood cells . Additionally, studies suggest that these compounds may have a high barrier to resistance, making them promising candidates for further development as antimalarial agents.
Study on Tumor Progression
A case study investigated the interactions of 3-(1,3-Dioxoisoindol-2-yl)-N'-hydroxypropanimidamide with specific enzymes related to tumor progression and inflammation. The study found that this compound effectively binds to these enzymes, suggesting potential therapeutic applications in cancer treatment .
Pharmacokinetic Profile
Another research effort focused on the pharmacokinetic profile of similar compounds in vivo. For instance, one study evaluated a derivative's metabolic stability in human liver microsomes, revealing significant stability after incubation, which is indicative of favorable pharmacokinetic properties .
Properties
IUPAC Name |
2-hydroxypropanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGDWKWUYZNZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405327 |
Source
|
Record name | 2-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91431-03-7 |
Source
|
Record name | 2-Hydroxypropanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91431-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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